![molecular formula C18H26N2O2S B14890235 N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide](/img/structure/B14890235.png)
N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclopentyl group, a thiophene ring, and a cyclohexane carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the cyclopentyl and cyclohexane carboxamide groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and various condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with ion channels, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclopentyl-1-[phenyl(2-thienylacetyl)amino]cyclohexanecarboxamide: This compound has a phenyl group instead of the thiophene ring.
N-cyclopentyl-1-[benzyl(2-thienylacetyl)amino]cyclohexanecarboxamide: This compound has a benzyl group instead of the thiophene ring.
Uniqueness
N-cyclopentyl-1-[(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .
Propriétés
Formule moléculaire |
C18H26N2O2S |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-cyclopentyl-1-[(2-thiophen-2-ylacetyl)amino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H26N2O2S/c21-16(13-15-9-6-12-23-15)20-18(10-4-1-5-11-18)17(22)19-14-7-2-3-8-14/h6,9,12,14H,1-5,7-8,10-11,13H2,(H,19,22)(H,20,21) |
Clé InChI |
XCLHBNFLISRIDL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)NC2CCCC2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


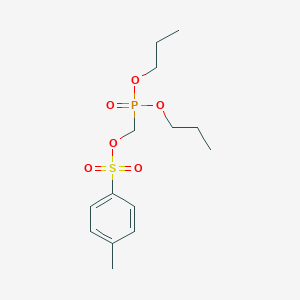
![3-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14890159.png)
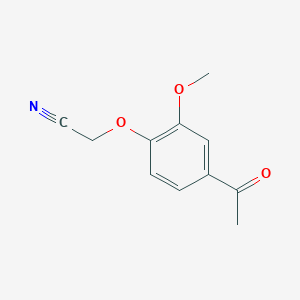
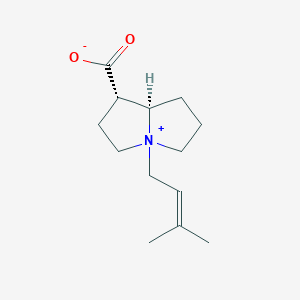
![7,18-dipentyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B14890166.png)
![1'-(2-Ethylphenyl)-5-isopropyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(5'H)-dione](/img/structure/B14890176.png)
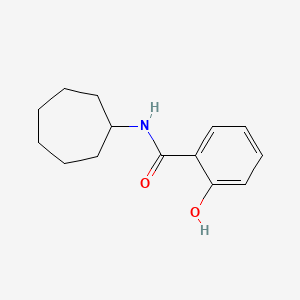

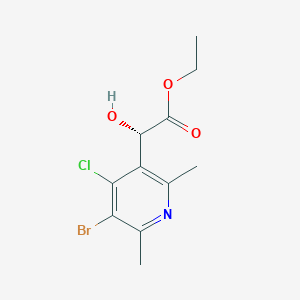
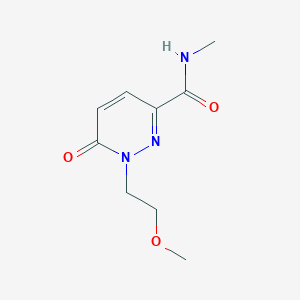
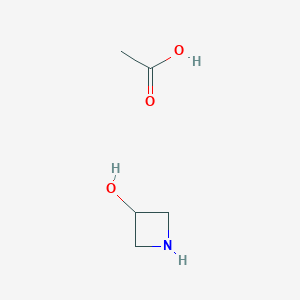
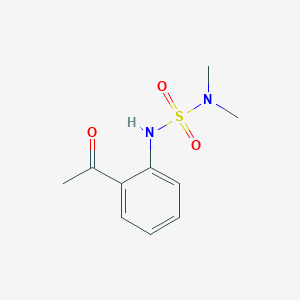
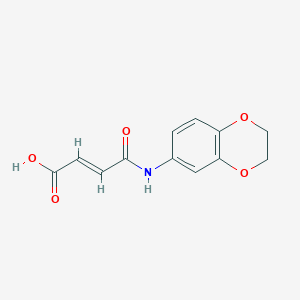
![(R)-1-(3-(4-Hydroxy-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14890211.png)
